molecular formula C10H13NO2 B1291513 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile CAS No. 124499-35-0

2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile

Cat. No. B1291513
M. Wt: 179.22 g/mol
InChI Key: IGDLFUWXBQNWJP-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile is a chemical compound. It has been used in the synthesis of L-callipeltose, the deoxyamino sugar of L-callipeltoside A . The molecule contains a total of 37 bonds, including 21 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 six-membered ring .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the L-callipeltose subunit of L-callipeltoside A has been synthesized in 10 steps and 13% overall yield from D-threonine . The key steps are a highly diastereoselective Felkin anti aldol addition to a methyl ketone and a selective methylation .


Molecular Structure Analysis

The molecular structure of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile consists of a spirocyclic system, which includes a five-membered dioxane ring and a six-membered cyclohexane ring . The molecule also contains a nitrile group attached to the spirocyclic system .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile have not been found, related compounds have been used in various chemical reactions. For example, the L-callipeltose subunit of L-callipeltoside A, which can be synthesized from a related compound, involves key steps such as a highly diastereoselective Felkin anti aldol addition to a methyl ketone and a selective methylation .

Scientific Research Applications

Synthesis and Utilization in Organic Chemistry

  • Bifunctional Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, closely related to the compound , is a bifunctional synthetic intermediate widely used in synthesizing organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

  • Formation of Radical Cations : The radical cations of related compounds, like 6,6-diphenyl-1,4-dioxaspiro[4.5]decane, are reactive in photosensitized electron transfer irradiation, leading to products expected from intermediate 1,6-radical cations formed upon carbon-carbon bond cleavage (D. Arnold, L. J. Lamont, A. Perrott, 1991).

  • Palladium-Catalysed Aminocarbonylation : Systematic investigations revealed that compounds like 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be obtained in high yields via palladium-catalysed aminocarbonylation, demonstrating the compound's utility in complex organic synthesis (R. Farkas, Andea Petz, L. Kollár, 2015).

  • Flexible Synthesis of Enantiomerically Pure Compounds : An approach to enantiomerically pure 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, related to the compound in focus, uses enantiomerically pure homopropargylic alcohols, illustrating the compound's relevance in stereoselective synthesis (B. D. Schwartz, P. Hayes, W. Kitching, J. De Voss, 2005).

Applications in Analytical Chemistry and Material Science

  • Study of Radical Cations : The study of radical cations in compounds like 6-phenyl-1,4-dioxaspiro[4.5]decane aids in understanding mechanisms for carbon-carbon bond cleavage and cis-trans isomerization, crucial for analytical chemistry (D. Arnold, L. J. Lamont, A. Perrott, 1991).

  • Electrogenerated Base-Promoted Synthesis : The new preparation of compounds like 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile involves electrogenerated cyanomethyl base/anion obtained from acetonitrile, highlighting electrochemical methods in material synthesis (Kaouthar Hamrouni, T. Saied, Nariman El Abed, 2015).

  • Spiroacetals in Insects : Spiroacetals, including 1,6-dioxaspiro[4.5]decanes, play a role in insect secretions and pheromones, contributing to the understanding of natural product chemistry and potential applications in pest control (W. Francke, W. Kitching, 2001).

  • Synthesis of Spiroheterocyclic Compounds : Research has shown the ability to synthesize spiroheterocyclic compounds from reactions involving 1,4-dioxaspiro[4.5]decan-8-one, useful in developing novel materials with specific properties (Qinghua Meng, Huipeng Xu, Jing Xu, 2017).

properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h3H,1-2,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDLFUWXBQNWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=CC#N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627037
Record name (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile

CAS RN

124499-35-0
Record name 2-(1,4-Dioxaspiro[4.5]dec-8-ylidene)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124499-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (50% in mineral oil, 1.15 g, washed with hexane) in toluene (50 ml) is added a solution of diethyl cyanomethylphosphonate (4.25 g) in toluene (50 ml) dropwise under nitrogen and the mixture is stirred 30 minutes longer. A solution of 1,4-cyclohexanedione monoethylene ketal (3.12 g) in toluene (50 ml) is added dropwise under nitrogen at room temperature. After 10 minutes, ice water is added under vigorous stirring. The aqueous layer is collected and extracted several times with ether. The combined toluene-ether extracts are washed with water, then brine, dried over sodium sulphate and concentrated to dryness at reduced pressure. The residual oil is chromatographed through a 25×140 mm column of silica gel, using methylene chloride as solvent to afford an oil which gradually crystallizes to give 8-cyanomethylene-1,4-dioxaspiro[4.5]decane.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.12 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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